molecular formula C19H21N3S B2561051 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea CAS No. 852139-86-7

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea

Cat. No. B2561051
CAS RN: 852139-86-7
M. Wt: 323.46
InChI Key: KXCYMBRGWQWBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea, also known as LIMKi3, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. It has been shown to have inhibitory effects on several kinases, including LIMK1 and LIMK2, which are involved in regulating actin dynamics and cell migration. In

Scientific Research Applications

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea has been used in a variety of scientific research applications, particularly in the fields of cancer biology and neuroscience. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been used to study the role of LIMK1 and LIMK2 in regulating actin dynamics and cell migration, which has implications for understanding the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea functions as a small molecule inhibitor of LIMK1 and LIMK2, which are serine/threonine kinases that play a role in regulating actin dynamics and cell migration. By inhibiting these kinases, this compound disrupts the formation of actin filaments and reduces cell motility. This mechanism of action has been confirmed in several studies, including one by Davis et al. (2013) that showed this compound inhibited the phosphorylation of cofilin, a downstream target of LIMK1 and LIMK2.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on LIMK1 and LIMK2, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is likely due to its ability to disrupt actin dynamics and reduce cell motility. Additionally, this compound has been shown to reduce the migration and invasion of cancer cells, which may be a result of its effects on actin dynamics and cell motility.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea in lab experiments is that it is a small molecule inhibitor, which means it can be easily administered to cells or animals. Additionally, this compound has been shown to have potent inhibitory effects on LIMK1 and LIMK2, making it a useful tool for studying the role of these kinases in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other kinases or proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea. One area of interest is the potential therapeutic applications of this compound in cancer treatment. Further studies are needed to determine the efficacy of this compound in inhibiting tumor growth and metastasis in vivo, as well as its potential side effects and toxicity. Another area of interest is the role of LIMK1 and LIMK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies using this compound could help to elucidate the mechanisms underlying these diseases and identify potential therapeutic targets. Finally, there is potential for the development of new small molecule inhibitors based on the structure of this compound, which could have improved potency and selectivity for LIMK1 and LIMK2.

Synthesis Methods

The synthesis of 1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea involves the reaction of 1,2-dimethyl-5-nitroindole with 4-methylphenylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield the final compound. This synthesis method has been described in detail in a publication by Davis et al. (2013).

properties

IUPAC Name

1-[(1,2-dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-13-4-7-17(8-5-13)21-19(23)20-12-15-6-9-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCYMBRGWQWBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.